molecular formula C10H14N2 B2662057 1,2,3,4-Tetrahydronaphthalene-1,7-diamine CAS No. 63125-52-0

1,2,3,4-Tetrahydronaphthalene-1,7-diamine

Cat. No.: B2662057
CAS No.: 63125-52-0
M. Wt: 162.236
InChI Key: FIILISPGQREIBX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1,7-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of tetrahydronaphthalene, featuring two amine groups at the 1 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives using catalytic hydrogenation. For instance, naphthalene can be selectively hydrogenated in the presence of a nickel catalyst to yield 1,2,3,4-tetrahydronaphthalene, which can then be further functionalized to introduce the amine groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,7-diamine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or proteins, thereby affecting cellular processes. For example, it may inhibit enzymes involved in cancer cell proliferation or amyloid-beta peptide formation, making it a potential candidate for cancer and Alzheimer’s disease research.

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine is unique due to the presence of two amine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-1,7-diamine (CAS Number: 63125-52-0) is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It is a derivative of tetrahydronaphthalene and has garnered attention in various biological studies due to its potential pharmacological effects.

This compound has been studied for its interactions with various biological systems. The compound is known to exhibit activity on opioid receptors , particularly the kappa (κ) opioid receptor. Research indicates that modifications in its structure can lead to significant changes in its binding affinity and selectivity towards these receptors. For instance, related compounds have shown promising results as selective κ opioid receptor antagonists, which could be relevant for pain management and addiction treatment .

Toxicological Profile

The toxicological assessment of this compound reveals several key findings:

  • Acute Toxicity : The compound shows relatively low acute toxicity with an oral LD50 of 2860 mg/kg in male rats and a dermal LD50 of 16,800 mg/kg in male rabbits. Symptoms of high concentration exposure include headache, nausea, and green-gray urine .
  • Chronic Effects : In long-term studies (13-week inhalation studies), no mortalities were observed at high doses; however, signs of hemolytic anemia were noted at doses starting from 50 mg/kg bw/day . The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg bw/day.
  • Genotoxicity : The compound did not show genotoxic effects in various assays including the Ames test and mouse lymphoma tests .

Pharmacological Studies

Research has indicated that structural variations in tetrahydronaphthalene derivatives can lead to diverse pharmacological profiles. For example:

CompoundKappa Opioid Receptor Affinity (nM)Selectivity Ratio (κ/μ)
Compound 120.37645-fold

This table illustrates the potency and selectivity of certain derivatives compared to traditional opioids . Such findings suggest that further exploration into the structure-activity relationship (SAR) could yield compounds with enhanced therapeutic profiles.

Study on Analgesic Properties

A study focused on the analgesic properties of related tetrahydronaphthalene compounds demonstrated that specific modifications could enhance their efficacy as analgesics while minimizing side effects typically associated with opioid use. These findings underscore the potential for developing new pain relief medications based on the tetrahydronaphthalene scaffold.

Toxicological Assessment in Animal Models

In a comprehensive toxicological assessment involving multiple animal models, researchers investigated the effects of chronic exposure to this compound. Observations included transient decreases in body weight and signs of extramedullary hematopoiesis at higher doses. These results are pivotal for understanding the safety profile of the compound for potential therapeutic applications .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,7-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILISPGQREIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Nitro-3,4-dihydro-2H-naphthalen-1-one oxime (274 mg, 1.33 mmol) was dissolved in methanol (10 mL) and the flask was flushed with N2 (g). 10% Pd—C (50 mg) was added and the reaction was stirred under H2 (1 atm) at room temperature overnight. The reaction was filtered and the filtrate was concentrated to yield 1,2,3,4-tetrahydro-naphthalene-1,7-diamine (207 mg, 96%). 1H NMR (400 MHz, DMSO-d6) δ 6.61-6.57 (m, 2H), 6.28 (dd, J=8.0, 2.4 Hz, 1H), 4.62 (s, 2H), 3.58 (m, 1H), 2.48-2.44 (m, 2H), 1.78-1.70 (m, 2H), 1.53-1.37 (m, 2H).
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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